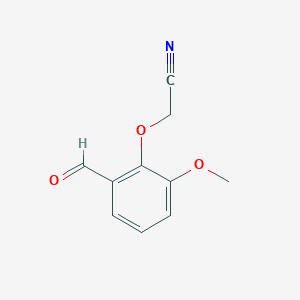

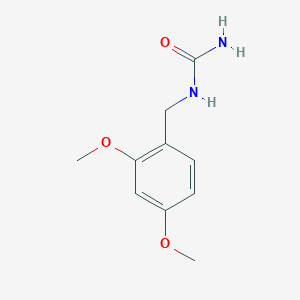

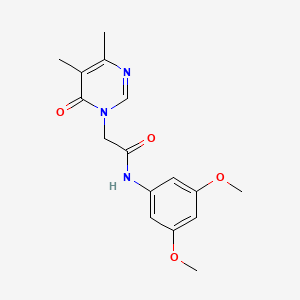

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methylbenzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as DM4, and it belongs to the family of maytansinoids, which are naturally occurring compounds found in plants of the genus Maytenus. DM4 has been found to have potent cytotoxic effects, making it a promising candidate for use in cancer research.

Mecanismo De Acción

Target of Action

The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methylbenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting membrane potential and controlling the cellular excitability in various cell types .

Mode of Action

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methylbenzamide acts as an activator of the GIRK channels . It interacts with these channels, leading to their opening and allowing potassium ions to flow into the cell. This inward flow of potassium ions hyperpolarizes the cell membrane, reducing the cell’s excitability .

Biochemical Pathways

The activation of GIRK channels by N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methylbenzamide affects the potassium ion homeostasis in the cell . This can have downstream effects on various cellular processes that are sensitive to changes in membrane potential, such as the firing of action potentials in neurons .

Pharmacokinetics

It has been reported that compounds in this series displaynanomolar potency as GIRK1/2 activators and have improved metabolic stability over the prototypical urea-based compounds .

Result of Action

The activation of GIRK channels by N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methylbenzamide leads to a decrease in cellular excitability. This can result in various molecular and cellular effects, depending on the specific cell type and the physiological context .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DM4 has several advantages as a research tool. It is a potent cytotoxic agent, making it useful for studying cancer cell biology and developing new cancer treatments. It is also relatively easy to synthesize, making it readily available for research purposes.

However, DM4 also has some limitations. It can be toxic to normal cells, which can make it difficult to use in certain types of experiments. It also has limited solubility in water, which can make it challenging to work with in some contexts.

Direcciones Futuras

There are several potential future directions for research on DM4. One area of interest is the development of new cancer treatments based on DM4. Researchers are also interested in exploring the use of DM4 in combination with other cancer drugs, as well as the potential use of DM4 in other areas of research, such as neurobiology and immunology.

In conclusion, DM4 is a chemical compound that has been synthesized and studied for its potential applications in scientific research. It has been found to have potent cytotoxic effects, making it a promising candidate for use in cancer research. DM4 works by binding to microtubules, disrupting their function and ultimately leading to the death of cancer cells. While it has several advantages as a research tool, DM4 also has some limitations. There are several potential future directions for research on DM4, including the development of new cancer treatments and exploration of its use in other areas of research.

Métodos De Síntesis

DM4 can be synthesized using a variety of methods, including chemical synthesis and fermentation. Chemical synthesis involves the use of organic chemistry techniques to create the compound from its constituent parts. Fermentation involves the use of microorganisms to produce the compound in a natural way. Both methods have been used to produce DM4, and each has its advantages and disadvantages.

Aplicaciones Científicas De Investigación

DM4 has been studied extensively for its potential applications in cancer research. It has been found to have potent cytotoxic effects, meaning that it can kill cancer cells. DM4 works by binding to microtubules, which are essential components of the cell's cytoskeleton. By disrupting microtubule function, DM4 can prevent cancer cells from dividing and growing, ultimately leading to their death.

Propiedades

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3S/c1-3-15(13-8-9-19(17,18)10-13)14(16)12-6-4-11(2)5-7-12/h4-7,13H,3,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMISKCCOFALHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2976918.png)

![[6-Chloro-4-(chloromethyl)-2-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B2976919.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B2976920.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2976921.png)

![1'-(2-(Methylthio)nicotinoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2976924.png)